n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide
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Overview
Description
n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the triazolo-pyrimidine moiety is known to impart various biological activities, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation can be replaced with conventional heating methods, and the reactions can be carried out in larger reactors to accommodate higher volumes of reactants. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its biological activities, including acting as inhibitors for various enzymes and receptors.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs targeting diseases such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide involves its interaction with specific molecular targets. The triazolo-pyrimidine core is known to bind to various enzymes and receptors, modulating their activity. For example, it can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, thereby affecting signaling pathways involved in cell proliferation and survival . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable scaffold for drug design. Additionally, the combination of the triazolo-pyrimidine core with the aminoacetamide group provides opportunities for further functionalization and optimization of biological activity.
Properties
Molecular Formula |
C11H14N6O |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
N-cyclopropyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]acetamide |
InChI |
InChI=1S/C11H14N6O/c1-7-4-9(17-11(15-7)13-6-14-17)12-5-10(18)16-8-2-3-8/h4,6,8,12H,2-3,5H2,1H3,(H,16,18) |
InChI Key |
UZELFJGMYRFULN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC(=O)NC3CC3 |
Origin of Product |
United States |
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